molecular formula C7H4ClF3O3S B3042978 2-Chloro-4-(trifluoromethylsulfonyl)phenol CAS No. 68722-60-1

2-Chloro-4-(trifluoromethylsulfonyl)phenol

Cat. No. B3042978
CAS RN: 68722-60-1
M. Wt: 260.62 g/mol
InChI Key: IWVFCEBQXLRPRF-UHFFFAOYSA-N
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Description

2-Chloro-4-(trifluoromethylsulfonyl)phenol is a compound that is part of a broader class of chemicals that include various functional groups such as chloro, trifluoromethylsulfonyl, and phenol moieties. These types of compounds are of interest due to their potential applications in various chemical reactions and their relevance in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of compounds related to 2-Chloro-4-(trifluoromethylsulfonyl)phenol often involves the use of phenol as a starting material. For instance, an efficient synthesis route for a related compound, 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, has been developed starting from phenol, which then can be used as a precursor to o-benzyne . Additionally, the synthesis of 2,4,6-tris(fluorosulfonyl)phenol demonstrates the feasibility of introducing fluorosulfonyl groups onto a phenol backbone .

Molecular Structure Analysis

The molecular structure of compounds in this category can be quite complex. For example, the crystal structures of trifluoromethylsulfonate salts of a related compound have been characterized, revealing the coordination of metal atoms with phenolate oxygen, imino nitrogen, and pyridine nitrogen atoms . This indicates that the trifluoromethylsulfonyl group can be involved in complex molecular geometries and interactions.

Chemical Reactions Analysis

Compounds with trifluoromethylsulfonyl groups participate in various chemical reactions. Trifluoromethanesulfonyl chloride, a related reagent, is known to yield sulfonation products with active hydrogen-containing compounds and can form stable compounds with tertiary nitrogen bases . Moreover, the deoxyfluorination of phenols to aryl fluorides has been achieved using aryl fluorosulfonate intermediates, demonstrating the reactivity of the fluorosulfonyl group in substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by the presence of the trifluoromethylsulfonyl group. For instance, the trifluoromethylsulfonate anion is present in various compounds, affecting their solubility and reactivity . The introduction of chloro and fluorosulfonyl groups onto a phenol backbone can also lead to changes in the compound's reactivity, as seen in the synthesis of 2,4,6-tris(fluorosulfonyl)phenol . Additionally, the presence of a highly polarized N—Cl bond in related triazole compounds indicates the potential for strong acidity and unique reactivity patterns .

Safety and Hazards

While specific safety and hazard information for 2-Chloro-4-(trifluoromethylsulfonyl)phenol is not available, it’s important to handle all chemical compounds with care. Personal protective equipment/face protection should be worn, and adequate ventilation should be ensured .

properties

IUPAC Name

2-chloro-4-(trifluoromethylsulfonyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3O3S/c8-5-3-4(1-2-6(5)12)15(13,14)7(9,10)11/h1-3,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVFCEBQXLRPRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(trifluoromethylsulfonyl)phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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